molecular formula C15H18N2 B2911119 1-(2-Phenylethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 118959-54-9

1-(2-Phenylethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2911119
CAS No.: 118959-54-9
M. Wt: 226.323
InChI Key: CLZWYXPUVGOCAR-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that belongs to the family of pyrrolo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrrolo[1,2-a]pyrazine core with a phenylethyl group attached, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Phenylethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be synthesized through various synthetic routes. One common method involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate . The enaminones are prepared by reacting alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates, 2-(2-formyl-1H-pyrrol-1-yl)acetonitrile, and 2-(2-formyl-1H-pyrrol-1-yl)acetophenones with DMFDMA . Another approach involves a multicomponent reaction starting from substituted pyrroles in the presence of DMFDMA and ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

    Oxidation: Oxidation reactions can be carried out using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, such as halogens or alkylating agents, under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities.

Scientific Research Applications

1-(2-Phenylethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is likely mediated by the inhibition of the catalytic site of HMGR (3-hydroxy-3-methylglutaryl-coenzyme A reductase) in Candida species . This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

1-(2-Phenylethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be compared with other similar compounds, such as pyrrolo[1,2-a]pyrazines and indolizines. These compounds share a similar core structure but differ in their substituents and biological activities.

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, particularly its potent antifungal effects against multidrug-resistant Candida species .

Properties

IUPAC Name

1-(2-phenylethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-5-13(6-3-1)8-9-14-15-7-4-11-17(15)12-10-16-14/h1-7,11,14,16H,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZWYXPUVGOCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C(N1)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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